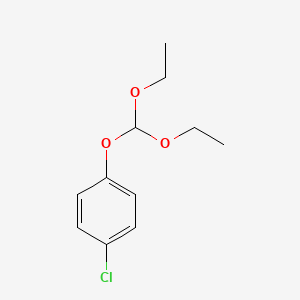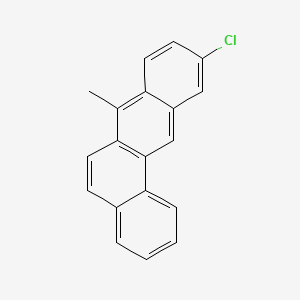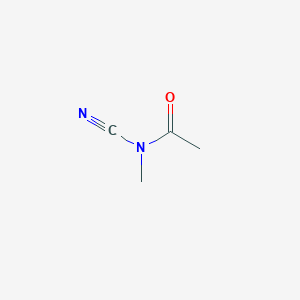![molecular formula C14H32N2O4Ti B13798273 1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium CAS No. 96471-81-7](/img/structure/B13798273.png)
1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium is a complex organic compound that features a titanium atom coordinated with a multi-hydroxypropylamine ligand. This compound is notable for its unique structure, which combines the properties of both organic and inorganic chemistry, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol involves multiple steps. Typically, the process starts with the reaction of diethanolamine with propylene oxide to form bis(2-hydroxypropyl)amine. This intermediate is then reacted with ethylene diamine to form the final ligand. The titanium coordination is achieved by reacting the ligand with a titanium alkoxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in batch or continuous reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The process may involve the use of catalysts and solvents to facilitate the reaction and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol involves its ability to coordinate with metal ions, particularly titanium. This coordination can influence various molecular pathways and targets, depending on the specific application. For example, in catalysis, the compound can facilitate the formation of reactive intermediates, enhancing the efficiency of the reaction.
Comparison with Similar Compounds
Similar Compounds
Diethanolamine: A simpler compound with similar functional groups but lacking the titanium coordination.
Triethanolamine: Another related compound used in similar applications but with different structural properties.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: A compound with a similar ligand structure but different coordination properties.
Uniqueness
1-[2-[Bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol is unique due to its titanium coordination, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific catalytic or coordination characteristics.
Properties
CAS No. |
96471-81-7 |
|---|---|
Molecular Formula |
C14H32N2O4Ti |
Molecular Weight |
340.28 g/mol |
IUPAC Name |
1-[2-[bis(2-hydroxypropyl)amino]ethyl-(2-hydroxypropyl)amino]propan-2-ol;titanium |
InChI |
InChI=1S/C14H32N2O4.Ti/c1-11(17)7-15(8-12(2)18)5-6-16(9-13(3)19)10-14(4)20;/h11-14,17-20H,5-10H2,1-4H3; |
InChI Key |
ILOYOQJSNBNOPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CCN(CC(C)O)CC(C)O)CC(C)O)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





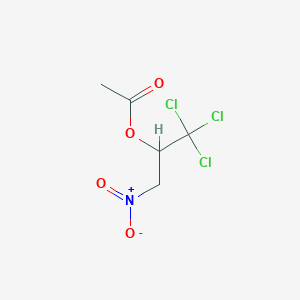
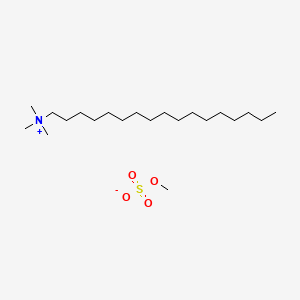
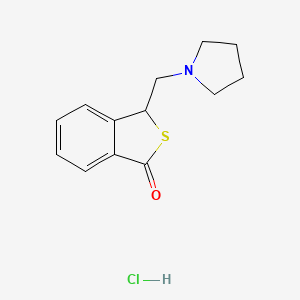
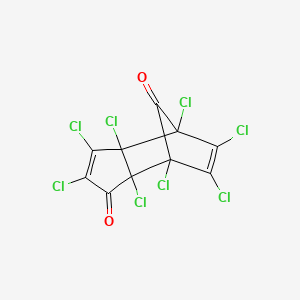
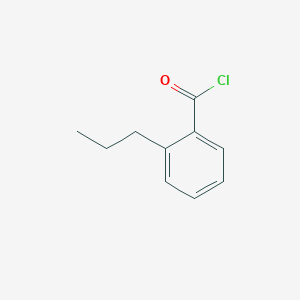
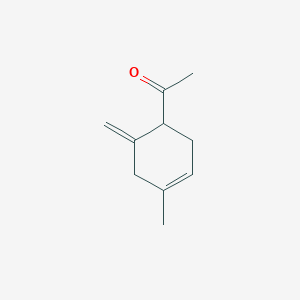
![2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)

